molecular formula C11H16N2O2S B10911097 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No.: B10911097
M. Wt: 240.32 g/mol
InChI Key: KIOUUCKLQRRTHR-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of glacial acetic acid and sodium acetate, followed by the addition of appropriate benzaldehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzaldehyde derivatives in the presence of a base like sodium acetate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

Uniqueness

1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one is unique due to its specific structure, which combines a thiazole ring with a tetrahydrofuran moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13)

InChI Key

KIOUUCKLQRRTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)C

Origin of Product

United States

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